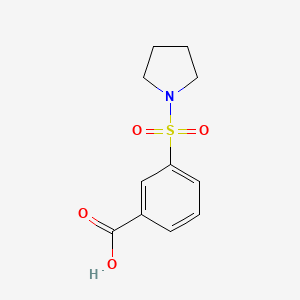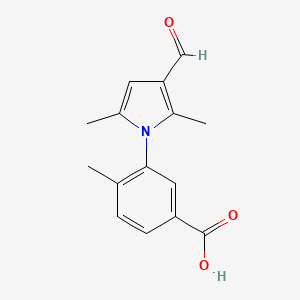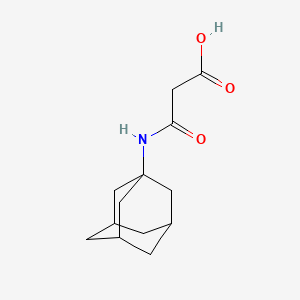
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide, has been achieved through ruthenium-catalyzed cycloaddition reactions. This method offers a regiocontrolled approach to prepare the desired triazole derivatives, providing a foundation for the synthesis of triazole-containing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been explored through various analytical techniques. For instance, the crystal structure of 5-Phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide has been determined, showcasing the Dimroth rearrangement phenomena, which is significant for understanding the structural dynamics of triazole compounds (L'abbé et al., 2010).
Chemical Reactions and Properties
The chemistry of 5-amino-1,2,3-triazole derivatives is rich and versatile, allowing for a variety of chemical transformations. For example, condensation reactions with acetamidines lead to the formation of 2-substituted 8-azapurin-6-ones, demonstrating the reactivity of triazole carboxamides toward forming nucleoside analogs and other heterocyclic structures (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of 5-amino-1H-[1,2,4]triazole derivatives have been extensively studied. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications. The acetylation reactions and subsequent structural analysis provide insights into their reactivity and stability, contributing to the broader knowledge of triazole chemistry (Dzygiel et al., 2004).
Chemical Properties Analysis
The chemical properties of 5-amino-1,2,3-triazole derivatives, such as their ability to undergo Dimroth rearrangement and form various substituted products, underline the synthetic versatility of these compounds. Such properties enable the design and synthesis of compounds with tailored functionalities for specific applications, including the development of new pharmaceutical agents (Albert, 1973).
Scientific Research Applications
1. Disarming the Bacterial SOS Response
- Summary of Application: This compound is used to inhibit the bacterial DNA damage (SOS) response, which is activated by many antibiotics that cause DNA damage. The SOS response results in the expression of genes involved in DNA repair and mutagenesis. Inhibiting this response can sensitize bacteria to antibiotics and slow the appearance of resistance .
- Methods of Application: A high throughput screen of ∼1.8 million compounds was performed to monitor for inhibition of RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response .
- Results or Outcomes: The refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold identified in the screen led to the identification of an analog with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .
2. Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate
- Summary of Application: This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .
3. Inhibiting the SOS Response in Pseudomonas aeruginosa
- Summary of Application: This compound has been found to inhibit the SOS response in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals and humans .
- Methods of Application: The compound was used to target auto-proteolysis of LexA, a key protein in the SOS response .
- Results or Outcomes: An analog of the compound was identified with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .
4. Synthesis of Ribavirin
- Summary of Application: This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .
5. Inhibiting the SOS Response in Pseudomonas aeruginosa
- Summary of Application: This compound has been found to inhibit the SOS response in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals and humans .
- Methods of Application: The compound was used to target auto-proteolysis of LexA, a key protein in the SOS response .
- Results or Outcomes: An analog of the compound was identified with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .
6. Synthesis of Ribavirin
- Summary of Application: This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
- Methods of Application: The synthesis involves esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
- Results or Outcomes: The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .
properties
IUPAC Name |
5-amino-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWYSGGQFFAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363523 |
Source


|
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
20419-66-3 |
Source


|
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














